molecular formula C14H12ClFN4O4 B12940218 (2R,3S,4S,5R)-2-(2-Chloro-6-(furan-2-yl)-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol

(2R,3S,4S,5R)-2-(2-Chloro-6-(furan-2-yl)-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol

Cat. No.: B12940218
M. Wt: 354.72 g/mol
InChI Key: FUAYUQXTQUOELP-KMEHANEDSA-N
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Description

(2R,3S,4S,5R)-2-(2-Chloro-6-(furan-2-yl)-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol is a fluorinated purine nucleoside derivative with a unique substitution pattern. Key structural features include:

  • Purine core: Modified at the 2-position with chlorine and the 6-position with a furan-2-yl group.
  • Sugar moiety: A tetrahydrofuran ring with a 4-fluoro substituent and a hydroxymethyl group at the 5-position.
  • Stereochemistry: The (2R,3S,4S,5R) configuration ensures specific spatial orientation, critical for biological interactions.

Properties

Molecular Formula

C14H12ClFN4O4

Molecular Weight

354.72 g/mol

IUPAC Name

(2R,3S,4S,5R)-2-[2-chloro-6-(furan-2-yl)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C14H12ClFN4O4/c15-14-18-9(6-2-1-3-23-6)10-12(19-14)20(5-17-10)13-11(22)8(16)7(4-21)24-13/h1-3,5,7-8,11,13,21-22H,4H2/t7-,8-,11-,13-/m1/s1

InChI Key

FUAYUQXTQUOELP-KMEHANEDSA-N

Isomeric SMILES

C1=COC(=C1)C2=C3C(=NC(=N2)Cl)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)F)O

Canonical SMILES

C1=COC(=C1)C2=C3C(=NC(=N2)Cl)N(C=N3)C4C(C(C(O4)CO)F)O

Origin of Product

United States

Biological Activity

The compound (2R,3S,4S,5R)-2-(2-Chloro-6-(furan-2-yl)-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol , with CAS number 122654-31-3, is a complex organic molecule notable for its unique stereochemistry and functional groups. Its molecular formula is C14H12ClFN4O4C_{14}H_{12}ClFN_4O_4, and it has a molecular weight of approximately 354.72 g/mol . This compound exhibits a range of biological activities due to its structural components, primarily derived from purine and furan moieties.

Structural Characteristics

The compound features:

  • A tetrahydrofuran ring substituted with a hydroxymethyl group and a fluorine atom.
  • A purine derivative that includes a chloro and furan moiety.

These characteristics suggest potential for varied biological interactions and activities.

PropertyValue
Molecular FormulaC14H12ClFN4O4
Molecular Weight354.72 g/mol
Structural FeaturesTetrahydrofuran ring, furan, purine
Stereochemistry(2R,3S,4S,5R)

Antiviral and Anticancer Properties

Compounds containing purine derivatives are often implicated in various pharmacological activities, including antiviral and anticancer effects. The purine structure is essential in nucleic acid synthesis and energy metabolism, making it a key target in drug design . Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cells through mechanisms such as apoptosis induction and inhibition of cell proliferation.

Interaction Studies

The biological activity of this compound can be further explored through interaction studies with various biological targets. Computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) can estimate potential therapeutic uses or toxic effects based on its structure. The presence of the furan ring has been associated with significant antimicrobial properties, as seen in other furan derivatives .

Case Studies and Research Findings

  • Anticancer Activity : A study investigated the cytotoxic effects of related compounds against human skin cancer cells. The findings indicated that these compounds demonstrated dose-dependent cytotoxicity with IC50 values suggesting potential anti-proliferative activity .
  • Antimicrobial Effects : Research into natural furan derivatives highlighted their antimicrobial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus. These findings support the hypothesis that furan-containing compounds could be developed as novel antibiotics .
  • Anti-inflammatory Potential : Other studies have shown that furan derivatives possess anti-inflammatory properties by modulating signaling pathways like MAPK and PPAR-γ. This suggests that the compound may also exert regulatory effects on immune responses .

Scientific Research Applications

Antiviral and Anticancer Properties

Compounds containing purine derivatives are known for their antiviral and anticancer activities. The purine structure plays a critical role in nucleic acid synthesis and energy metabolism, making it a target for drug development. The presence of the furan ring may also enhance biological activity by facilitating interactions with biological macromolecules.

Prediction of Biological Activities

Computer-aided prediction tools such as PASS (Prediction of Activity Spectra for Substances) can estimate the biological activities based on the compound's structure. These tools indicate potential therapeutic uses or toxic effects, guiding further research.

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods may include:

  • Formation of the tetrahydrofuran ring.
  • Introduction of the hydroxymethyl group.
  • Incorporation of the chloro and furan substituents.

The complexity of these synthesis methods reflects the compound's intricate structure and potential for modification.

Drug Development

The compound has potential applications in drug development due to its structural components that suggest activity against various diseases. Its unique functional groups may allow for selective targeting of biological pathways involved in disease progression.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for its application. Interaction studies often utilize techniques like:

  • Surface plasmon resonance
  • Molecular docking simulations

These studies help predict how the compound behaves in vivo and its efficacy as a therapeutic agent.

Case Studies and Research Findings

  • Antiviral Activity : Research indicates that compounds similar to this one exhibit significant antiviral effects against various viruses by inhibiting nucleic acid synthesis.
  • Anticancer Studies : Investigations into the anticancer properties have shown that modifications to the purine structure can enhance cytotoxicity against cancer cell lines.
  • Pharmacokinetics : Studies on pharmacokinetics are essential to understand how this compound is absorbed, distributed, metabolized, and excreted in biological systems.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their functional differences:

Compound Name Purine Substituents Sugar Modifications Molecular Weight (g/mol) Key Properties/Applications
Target Compound 2-Cl, 6-(furan-2-yl) 4-F, 5-(hydroxymethyl) ~335.7* Antiviral/anticancer research (hypothesized)
(2R,3R,4S,5R)-5-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol 2-Cl, 6-NH₂ 3,4-diol 283.7 Nucleotide synthesis intermediate
(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-fluoro-3-hydroxy-2-(hydroxymethyl)tetrahydrofuran 6-NH₂ 4-F, 3-OH 270.2 Antiviral agent (e.g., fluorinated nucleosides)
(2R,3R,4S,5R)-5-(6-Chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol 6-Cl 4-F 288.7 Biochemical probing tools
9-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol 6-OH None 252.2 Natural nucleoside analog (e.g., inosine)

*Estimated based on formula C₁₃H₁₂ClFN₄O₄.

Key Observations:

Purine Substitutions: The 2-chloro-6-furan group in the target compound distinguishes it from analogs with 6-amino (e.g., ), 6-chloro (e.g., ), or 6-hydroxy (e.g., ) groups. The furan ring may enhance π-π stacking in enzyme binding pockets compared to smaller substituents. 2-Chloro substitution is shared with the compound in , which is associated with improved base-pairing specificity in modified nucleotides.

Sugar Modifications :

  • The 4-fluoro group in the target compound and is a strategic modification to block ribose-ring oxidation, a common degradation pathway in natural nucleosides.
  • The hydroxymethyl group at C5 is conserved across many analogs (e.g., ), contributing to water solubility and hydrogen-bonding interactions.

Metabolic Stability:
  • The 4-fluoro group in the target compound and reduces susceptibility to phosphorylases and hydrolases, extending plasma half-life compared to non-fluorinated analogs like .
Toxicity and Handling:
  • Safety data for structurally related compounds (e.g., ) indicate acute oral toxicity (Category 4, H302) and eye irritation (Category 2A, H319). The target compound likely requires similar precautions, including PPE and inert atmosphere storage .

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